1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)-
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Overview
Description
1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxaldehyde group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another common method involves the reaction of pyrazole derivatives with formylating agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often utilize high-yield synthetic routes that can be scaled up efficiently. These methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include pyrazole derivatives with modified functional groups, such as alcohols, acids, and halogenated compounds .
Scientific Research Applications
1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research explores its potential as a precursor for drug candidates targeting various diseases.
Industry: It is utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the carboxaldehyde and thienyl groups, which can participate in various chemical reactions. These interactions can lead to the formation of stable intermediates that exert biological effects .
Comparison with Similar Compounds
- 1-Phenyl-1H-pyrazole-4-carboxaldehyde
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde
- 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness: 1H-Pyrazole-4-carboxaldehyde, 3-(5-methyl-2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the synthesis of specialized heterocyclic systems and bioactive molecules .
Properties
CAS No. |
161398-16-9 |
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Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) |
InChI Key |
MLUVDLJKEDAKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=NN2)C=O |
Origin of Product |
United States |
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